molecular formula C8H14ClNO3 B1433423 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride CAS No. 1803582-49-1

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride

Cat. No.: B1433423
CAS No.: 1803582-49-1
M. Wt: 207.65 g/mol
InChI Key: UANKVQPIWMXZGI-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is a spirocyclic building block of significant value in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold is prized for constructing novel bioactive molecules, particularly in the development of new pharmaceutical agents. This compound serves as a key synthetic intermediate for the exploration of arginase inhibitors, which are a promising therapeutic class for modulating the immunosuppressive tumor microenvironment in oncology research . The spirocyclic core is also highly relevant in antibacterial development, as similar structures are being investigated to create novel ciprofloxacin congeners with activity against resistant bacterial strains . The inherent three-dimensionality and conformational rigidity of the spiro[4.4]nonane system helps fine-tune the physicochemical properties of candidate molecules, improving their potential for target engagement and selectivity. This makes the reagent a critical component for researchers designing new small-molecule therapeutics, especially in programs targeting enzymatic activity and combating antibiotic resistance.

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)6-3-9-4-8(6)1-2-12-5-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANKVQPIWMXZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-49-1
Record name 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid, hydrochloride (1:1)
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Record name 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
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Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride typically involves the construction of the spirocyclic core through the reaction of an oxane (oxygen-containing cyclic ether) derivative with an azaspiro precursor under controlled conditions. The process often requires catalysts, specific solvents, temperature regulation, and subsequent purification steps to isolate the hydrochloride salt form of the compound.

Detailed Synthetic Procedures

Reaction of Oxane Derivative with Azaspiro Compound
  • Starting Materials: Oxane derivatives and azaspiro compounds are reacted under inert atmosphere conditions.
  • Solvents: Commonly tetrahydrofuran (THF) or acetonitrile (CH3CN) are used due to their ability to dissolve both reactants and maintain reaction homogeneity.
  • Catalysts and Reagents: Lithium aluminum hydride (LiAlH4) is employed for reduction steps in related spirocyclic pyrrolidine syntheses, indicating potential utility in related spirocyclic amine reductions.
  • Temperature Control: Initial reactions are often conducted at 0 °C to room temperature to control reaction kinetics and avoid side reactions.
  • Reaction Time: Extended stirring times (up to 72 hours) may be necessary to ensure complete conversion.
  • Workup: Quenching excess reagents carefully with water or aqueous solutions, followed by organic extraction and drying over sodium sulfate.
  • Purification: Vacuum distillation or flash chromatography is used to isolate the pure compound or intermediate.
Oxidative and Functional Group Transformations
  • Oxidation steps using meta-chloroperoxybenzoic acid (mCPBA) or iodine (I2) in the presence of sodium bicarbonate (NaHCO3) have been reported in related spirocyclic syntheses to introduce or modify functional groups on the spirocyclic ring.
  • These transformations enable the formation of carboxylic acid functionalities essential for the final compound.

Preparation of Hydrochloride Salt

  • After obtaining the free acid form of 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid, acidification with hydrochloric acid (HCl) in aqueous or organic media produces the hydrochloride salt.
  • The salt formation improves compound stability, solubility, and crystallinity, facilitating handling and further applications.

Data Table Summarizing Key Preparation Steps

Step No. Process Description Conditions Yield / Notes
1 Reaction of oxane derivative with azaspiro compound THF or CH3CN, 0 °C to RT, inert atmosphere Reaction time: 24–72 h; catalyst may be required
2 Reduction (if applicable) LiAlH4 in THF, 0 °C to RT Careful quenching; vacuum distillation for isolation
3 Oxidation to introduce carboxylic acid mCPBA or I2 with NaHCO3, 0 °C to RT Purification by flash chromatography
4 Acidification to form hydrochloride salt HCl addition in aqueous solution Formation of stable hydrochloride salt; crystallization

Research Findings and Observations

  • Reaction Efficiency: The multi-step synthesis requires careful control of stoichiometry and reaction conditions to optimize yield and purity. Yields reported for similar spirocyclic intermediates range from moderate (46%) to high (up to 91%) depending on the step and purification method.
  • Purity and Characterization: Characterization by ^1H and ^13C NMR, LC-MS, and HRMS confirms the structure and purity of the final compound. For example, NMR data show characteristic chemical shifts corresponding to the spirocyclic framework and carboxylic acid moiety.
  • Scalability: Literature reports demonstrate the feasibility of multigram scale synthesis, employing scalable reaction setups and purification techniques suitable for research and potential industrial applications.
  • Stability: The hydrochloride salt form exhibits improved stability and solubility profiles, which are critical for biochemical assays and formulation development.

Chemical Reactions Analysis

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are critical for developing new compounds with specific functionalities.

Reaction TypeDescription
Oxidation Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction Reduction reactions can be performed using lithium aluminum hydride.
Substitution Nucleophilic substitution can replace the chlorine atom with amines or thiols.

Biology

In biological research, 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is investigated for its interactions with enzymes and proteins. It has been shown to form stable complexes with certain enzymes, which can modify their activity and influence biochemical pathways. For instance, its interaction with carboxylesterases can alter enzyme conformation and functionality.

Medicine

The compound is being explored for its therapeutic properties, particularly as a precursor in drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals aimed at treating various conditions.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in various sectors.

Case Studies and Research Findings

Research findings indicate that this compound has been effective in various experimental setups:

  • Enzyme Interaction Studies : Studies have demonstrated that this compound can inhibit carboxylesterases, providing insights into its potential use as an enzyme modulator.
  • Drug Development Initiatives : Ongoing research aims to utilize this compound in synthesizing novel therapeutic agents targeting specific diseases.
  • Material Science Applications : Investigations into its use in developing new materials have shown promising results, particularly in creating compounds with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : The ethyl ester derivative () lacks the ionic character of the hydrochloride salt, impacting solubility and reactivity.

Spiro[3.5] and Bicyclo Systems

Compound Name CAS Number Molecular Formula Key Features Reference
2-Oxa-7-azaspiro[3.5]nonane-fused benzimidazole N/A C₁₄H₁₅N₃O Fused benzimidazole ring, spiro[3.5] system
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride 1427379-40-5 C₈H₁₄ClNO₃ Bicyclo[3.3.1] system, no spiro junction

Key Differences :

  • Ring Strain : The spiro[3.5] system () imposes greater steric strain compared to the [4.4] system, influencing thermal stability.
  • Conformational Flexibility : Bicyclo[3.3.1] derivatives () lack the spiro junction, reducing torsional freedom.

Functional Group Variations

Functional Group Example Compound Impact
Carboxylic Acid This compound Enhances water solubility; enables salt formation
Boc-Protected Amine 5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane Stabilizes amines during synthesis; deprotected post-reaction
Silylmethylene tert-Butyl-3-oxo-9-(silylmethylene)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate Introduces steric bulk; affects isomer ratios

Biological Activity

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C8_8H14_{14}ClNO3_3 and a molecular weight of 207.65 g/mol. This compound has garnered attention in biochemical research due to its potential interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The compound is characterized by its unique spirocyclic structure, which contributes to its biochemical interactions. Its synthesis typically involves the reaction of an oxane derivative with an azaspiro compound under controlled conditions, resulting in a stable product suitable for various applications in research and industry .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

  • Enzyme Interaction : It has been shown to form stable complexes with carboxylesterases, enzymes that play a critical role in the hydrolysis of ester bonds. This interaction can lead to alterations in enzyme conformation and activity, thereby influencing metabolic pathways.
  • Receptor Binding : The compound may also interact with various receptors, potentially modulating signaling pathways involved in cellular responses. The exact targets and pathways remain to be fully elucidated through further research.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzyme activities, particularly those involved in metabolic processes. For instance, studies have demonstrated its effects on carboxylesterases, leading to altered enzymatic activity which could impact drug metabolism and efficacy .

Case Studies

  • Study on Enzyme Interaction : A detailed biochemical analysis revealed that the compound could significantly inhibit carboxylesterase activity in vitro, suggesting its potential as a lead compound for developing enzyme inhibitors.
  • Therapeutic Potential : Preliminary investigations into the therapeutic applications of this compound have shown promise in modulating pathways related to pain and inflammation, although comprehensive clinical studies are still required to validate these findings.

Data Summary

Property Details
Molecular FormulaC8_8H14_{14}ClNO3_3
Molecular Weight207.65 g/mol
IUPAC NameThis compound
Main Biological ActivitiesEnzyme inhibition, receptor modulation
Potential ApplicationsDrug development, biochemical research

Q & A

Q. What are the recommended synthetic routes for 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

A one-pot synthesis using Mn(III)-mediated oxidative coupling of 4-acylpyrrolidine-2,3-diones has been reported, yielding the spirocyclic core with high efficiency. Key parameters include:

  • Oxidant selection : Mn(OAc)₃·2H₂O in acetic acid at 80°C promotes regioselective cyclization .
  • Substrate design : Pre-functionalization of the pyrrolidine ring with electron-withdrawing groups (e.g., acyl) enhances cyclization kinetics.
  • Work-up : Acidic hydrolysis (HCl) converts intermediates to the hydrochloride salt.
    Optimization should prioritize monitoring by TLC or HPLC to minimize side reactions (e.g., over-oxidation).

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

  • NMR : Confirm spirocyclic connectivity via 1H^1H- and 13C^{13}C-NMR, focusing on deshielded protons adjacent to the oxa/aza moieties .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺: ~246.1 for C₈H₁₂NO₃Cl).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
  • Elemental analysis : Ensure chloride content aligns with theoretical values for the hydrochloride salt.

Q. What stability considerations are critical for handling and storing this compound?

  • Moisture sensitivity : The hydrochloride salt is hygroscopic; store under inert gas (argon) with desiccants .
  • Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during solvent removal.
  • pH sensitivity : Aqueous solutions should be buffered (pH 4–6) to prevent hydrolysis of the spirocyclic core .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this spirocyclic compound?

  • Target identification : Molecular docking studies (e.g., AutoDock Vina) against enzymes like fatty acid amide hydrolase (FAAH) can reveal binding affinities. The spirocyclic structure mimics carboxamide transition states, a feature exploited in FAAH inhibitors .
  • ADME prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., oxidation at the aza moiety) .
  • Dynamic simulations : MD simulations (GROMACS) evaluate conformational stability in biological membranes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Dose-response reevaluation : Confirm activity across multiple assays (e.g., enzymatic vs. cellular) to rule off-target effects .
  • Batch analysis : Compare impurities (HPLC-MS) across studies; trace solvents (e.g., DMF) may inhibit enzymes .
  • Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for conflicting activities .

Q. How can researchers leverage this compound’s spirocyclic framework for novel drug discovery?

  • Scaffold hybridization : Merge the spiro core with privileged fragments (e.g., benzodiazepines) via Suzuki coupling or amide linkages .
  • Stereochemical diversification : Explore enantioselective synthesis (chiral catalysts) to optimize target selectivity .
  • Pro-drug design : Mask the carboxylic acid as an ester to enhance blood-brain barrier penetration .

Q. What analytical methods detect degradation products under stressed conditions?

  • Forced degradation : Expose the compound to heat (60°C), light (UV), and hydrolytic conditions (0.1M HCl/NaOH).
  • LC-MS/MS : Identify major degradants (e.g., ring-opened byproducts via retro-aldol pathways) .
  • Stability-indicating assays : Validate HPLC methods (ICH Q2) with resolution >2.0 between parent and degradants .

Methodological Notes

  • Synthetic reproducibility : Document solvent purity (e.g., anhydrous AcOH) and Mn(III) lot variability, which impact reaction yields .
  • Data validation : Cross-reference spectral data with spirocyclic analogs (e.g., 1-azaspiro[4.4]nonan-2-ones) to confirm assignments .
  • Ethical reporting : Disclose all synthetic attempts, including failed routes, to aid mechanistic understanding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Reactant of Route 2
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride

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